2-tert-butyl-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide
Description
This compound features an imidazo[1,2-b]pyridazine core substituted with a tert-butyl group at position 2 and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a [2-(morpholin-4-yl)pyridin-3-yl]methyl group, introducing a morpholine ring and pyridine scaffold. Such structural elements are common in kinase inhibitors and modulators of protein-protein interactions, where the morpholine group enhances solubility and the tert-butyl group contributes to steric stabilization .
Properties
IUPAC Name |
2-tert-butyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-21(2,3)17-14-27-18(24-17)7-6-16(25-27)20(28)23-13-15-5-4-8-22-19(15)26-9-11-29-12-10-26/h4-8,14H,9-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMYZFUTUHRADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-tert-butyl-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a complex arrangement that includes:
- Imidazo[1,2-b]pyridazine core
- Morpholine moiety
- tert-butyl group
- Carboxamide functional group
These structural components contribute to its biological activity, particularly in targeting specific biological pathways.
The compound primarily exhibits its biological effects through modulation of several key pathways:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
- Anti-inflammatory Properties : Research indicates that imidazo[1,2-b]pyridazines can suppress inflammation, particularly in models of arthritis. The compound's ability to inhibit IKKβ, a key regulator in inflammatory pathways, has been highlighted in various studies .
- Binding Affinity : Studies have demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit varying binding affinities to amyloid plaques and other targets, indicating potential applications in neurodegenerative diseases .
In Vitro Studies
In vitro evaluations have shown that the compound possesses significant bioactivity:
- Binding Affinity : The compound's binding affinity to amyloid plaques was assessed using synthetic aggregates of Aβ 1−40. Variations in substitution patterns significantly influenced the binding potency, with some derivatives showing affinities as low as 11 nM .
- Cell Proliferation Assays : Compounds from the same family have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications to the imidazo[1,2-b]pyridazine structure led to enhanced cytotoxicity and selectivity against cancer cells compared to normal cells .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of the compound:
- Cancer Models : In vivo studies indicated that derivatives could effectively inhibit tumor growth in xenograft models. The mechanism appears linked to their ability to induce apoptosis in cancer cells through CDK inhibition .
- Inflammation Models : The anti-inflammatory effects were also confirmed in animal models of arthritis, where treatment with imidazo[1,2-b]pyridazine derivatives resulted in reduced swelling and joint damage .
Case Study 1: Cancer Treatment
A study investigating the efficacy of imidazo[1,2-b]pyridazine derivatives on breast cancer cells revealed that certain modifications led to improved potency and reduced side effects compared to traditional chemotherapeutics. The study highlighted a specific derivative that achieved an EC50 value of 0.17 μM, demonstrating substantial effectiveness with minimal cytotoxicity towards healthy cells .
Case Study 2: Neurodegenerative Disease
In another study focused on Alzheimer's disease models, derivatives were tested for their ability to bind amyloid plaques. The findings suggested that compounds with specific substitutions at the 6-position showed significantly higher binding affinities and could potentially serve as imaging agents for early detection of Alzheimer's pathology .
Scientific Research Applications
Oncology
Research indicates that compounds similar to 2-tert-butyl-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine derivatives exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are often overexpressed in various cancers. Inhibition of these kinases can lead to reduced tumor growth and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited tumor growth in xenograft models of breast cancer by targeting CDK4/6 pathways .
Inflammation and Autoimmune Disorders
The compound has shown promise as an anti-inflammatory agent. Its mechanism involves the modulation of pathways associated with inflammatory responses, potentially leading to therapeutic effects in conditions such as rheumatoid arthritis and other autoimmune diseases.
Research Findings : In vitro studies have illustrated that the compound can significantly reduce pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory disorders .
Cardiovascular Diseases
Due to its ability to inhibit abnormal cell proliferation, this compound may also be beneficial in treating cardiovascular diseases characterized by excessive cell growth, such as restenosis following angioplasty.
Clinical Implications : Preclinical studies indicate that compounds with similar structures can prevent smooth muscle cell proliferation in vascular tissues, thereby reducing the risk of restenosis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient nature of the imidazo[1,2-b]pyridazine scaffold facilitates nucleophilic aromatic substitution (NAS) at halogenated positions. For example:
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Halogen Replacement : A bromine atom at the C3 position can undergo substitution with amines or alkoxy groups under basic conditions. In related compounds, morpholine derivatives have been introduced via NAS using Cs₂CO₃ as a base and palladium catalysts .
-
Reagents : Common bases include K₂CO₃ or Cs₂CO₃, while polar aprotic solvents (e.g., DMF, NMP) are typically employed .
Suzuki-Miyaura Coupling
The pyridinylmethyl and morpholine substituents suggest potential installation via Suzuki coupling. Key conditions from analogous syntheses include:
| Reaction Component | Details | Source |
|---|---|---|
| Boronic Acid/Esters | Pyridin-3-ylboronic esters | |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | |
| Base | Cs₂CO₃ | |
| Solvent | Dioxane/water (4:1) | |
| Temperature | 90°C, 5–12 hours |
Buchwald-Hartwig Amination
The morpholine moiety may be introduced via Buchwald-Hartwig amination. Representative conditions:
| Component | Details | Source |
|---|---|---|
| Amine | Morpholine | |
| Catalyst | Pd(OAc)₂ with CyPF-t-Bu ligand | |
| Base | NaO* t*-Bu | |
| Solvent | Dioxane | |
| Temperature | 80°C, 40 hours |
Oxidation/Reduction
-
Oxidation : The tert-butyl group is stable under most conditions, but the carboxamide can be hydrolyzed to a carboxylic acid using strong acids (e.g., HCl, H₂SO₄) .
-
Reduction : The imidazo[1,2-b]pyridazine core resists reduction, but LiAlH₄ may reduce the carboxamide to an amine in related scaffolds.
Amidation Reactions
The carboxamide group is typically formed via coupling between a carboxylic acid and an amine. Standard reagents include:
Stability and Degradation Pathways
-
Acid/Base Sensitivity : The morpholine ring may undergo ring-opening under strongly acidic conditions (e.g., HCl) .
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Thermal Stability : Degradation above 200°C is observed in similar compounds, forming fragmented aromatic byproducts .
Comparative Reactivity of Analogues
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Variations
The compound’s imidazo[1,2-b]pyridazine core distinguishes it from analogs in patent EP 4 374 877 A2 (2024), which feature pyridazine or pyrimidine cores. For example:
- (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide (EP 4 374 877 A2) retains the tert-butyl and morpholine motifs but replaces the imidazo[1,2-b]pyridazine with a pyridazine ring. This substitution likely alters target binding kinetics due to differences in π-π stacking and hydrogen bonding .
Substituent Modifications
A key comparison lies in substituent positioning:
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) shares the imidazo[1,2-b]pyridazine core but replaces the tert-butyl and carboxamide groups with ethyl ester and chlorine substituents. This reduces steric bulk and may decrease metabolic stability compared to the target compound .
- Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1690176-75-0) introduces tert-butyl at position 8 instead of 2, demonstrating how positional isomerism affects molecular geometry and target engagement .
Table 1: Substituent Comparison of Imidazo[1,2-b]pyridazine Derivatives
| CAS No. | Core Structure | Position 2 Substituent | Position 6 Substituent | Similarity Score |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyridazine | tert-butyl | Carboxamide | N/A |
| 64067-99-8 | Imidazo[1,2-b]pyridazine | Ethyl ester | Chlorine | 0.98 |
| 1690176-75-0 | Imidazo[1,2-b]pyridazine | Methyl ester | Chlorine | 0.85 |
Morpholine-Containing Analogs
Morpholine is a critical pharmacophore in kinase inhibitors. In 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1), the morpholine ring is fused to a thieno[3,2-d]pyrimidine core.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s carboxamide group simplifies derivatization compared to ester-containing analogs (e.g., CAS 64067-99-8), enabling modular synthesis of derivatives for SAR studies .
- Physicochemical Properties : The tert-butyl group enhances lipophilicity (clogP ~3.5 estimated), which may improve blood-brain barrier penetration relative to less bulky analogs .
Preparation Methods
Condensation Reaction Protocol
-
Reactants :
-
3-Amino-6-chloropyridazine (1a )
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α-Bromo-4,4-dimethylpentan-2-one (1b , tert-butyl-substituted α-bromoketone)
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Conditions :
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Solvent: Ethanol/water (4:1)
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Base: Sodium bicarbonate (2.5 equiv)
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Temperature: 80°C, 12 hours
-
-
Mechanism :
The α-bromoketone undergoes nucleophilic attack by the amino group of 1a , followed by intramolecular cyclization to form the imidazo[1,2-b]pyridazine core. The chlorine substituent at position 6 directs regioselectivity by reducing the nucleophilicity of adjacent nitrogens. -
Outcome :
Alternative Catalytic Approaches
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) have been employed in Ritter-type reactions for related imidazo[1,5-a]pyridines. While untested for imidazo[1,2-b]pyridazines, these conditions (150°C in dichloroethane) may enhance carbocation stability during cyclization.
Functionalization of the Pyridazine Core
Introduction of the Carboxylic Acid Group
The 6-chloro substituent in 2 is replaced with a carboxylic acid via hydrolysis or palladium-catalyzed carbonylation :
Method A: Acidic Hydrolysis
Method B: Carbonylation
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Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Conditions :
Synthesis of the Morpholine-Pyridine Side Chain
The side chain N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}amine is prepared through sequential functionalization of 3-(aminomethyl)pyridine:
Morpholine Installation
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Reactants :
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3-(Bromomethyl)pyridine (4a )
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Morpholine (2.0 equiv)
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-
Conditions :
-
Solvent: DMF
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Base: K₂CO₃ (3.0 equiv)
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Temperature: 60°C, 6 hours
-
-
Outcome :
Amide Coupling: Final Step
The carboxylic acid 3a is coupled with amine 4b using standard carbodiimide chemistry:
HATU-Mediated Coupling
-
Reactants :
-
3a (1.0 equiv)
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4b (1.2 equiv)
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HATU (1.5 equiv)
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DIPEA (3.0 equiv)
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-
Conditions :
-
Solvent: DMF, room temperature, 12 hours
-
-
Workup :
-
Extraction with ethyl acetate, purification via flash chromatography (30% EtOAc/hexane)
-
-
Outcome :
EDCl/HOBt Alternative
Optimization and Challenges
Regioselectivity in Core Formation
The use of 3-amino-6-halopyridazines ensures cyclization occurs at the correct nitrogen, avoiding byproducts. Substituting chlorine with bulkier halogens (e.g., bromine) reduces yields due to steric hindrance.
Side Reactions in Amide Coupling
Competitive esterification of 3a is mitigated by using excess amine (1.2 equiv) and anhydrous conditions.
Analytical Characterization
Key spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridazine-H), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.35 (d, J = 4.8 Hz, 1H, pyridine-H), 4.65 (s, 2H, CH₂), 3.85 (t, J = 4.4 Hz, 4H, morpholine-H), 2.60 (t, J = 4.4 Hz, 4H, morpholine-H), 1.52 (s, 9H, tert-butyl).
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HRMS : m/z calc. for C₂₃H₂₉N₅O₂ [M+H]⁺: 428.2345; found: 428.2348.
Scale-Up and Industrial Considerations
Batch processes using Bi(OTf)₃ catalysis or continuous-flow systems may improve yields for large-scale production. Environmental concerns necessitate solvent recovery (e.g., DMF distillation) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for 2-tert-butyl-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide?
- Methodology :
-
Step 1 : Condensation of tert-butyl-substituted intermediates with morpholine-containing pyridine derivatives using trifluoroacetic acid (TFA) in dichloromethane (DCM) as a solvent. Post-reaction neutralization with saturated NaHCO₃ and drying with MgSO₄ is critical to isolate intermediates .
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Step 2 : Final coupling via carboxamide formation, often requiring activation with reagents like EDCI/HOBt.
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Purification : Recrystallization using DCM/hexane mixtures or column chromatography (silica gel, eluent: EtOAc/hexane gradient) .
- Key Data :
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Step 1 | TFA/DCM, 2h | 94 | ≥98 (HPLC) |
| Step 2 | EDCI/HOBt, RT | 27 | ≥95 |
Q. How is structural elucidation performed for this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.3 ppm, singlet) and morpholine (δ ~3.7 ppm, multiplet) groups.
- HRMS : Exact mass verification (e.g., calculated [M+H]⁺ = 394.47, observed = 394.49) .
- X-ray crystallography : For absolute stereochemistry confirmation if chiral centers are present .
Q. What are the recommended solubility and stability profiles for in vitro assays?
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Water | <0.1 |
- Stability : Stable in DMSO at –20°C for 6 months; avoid aqueous buffers with pH >8 due to carboxamide hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methods :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states. Tools like Gaussian or ORCA are recommended .
- Solvent Effects : COSMO-RS simulations to predict solvent compatibility and reaction yields .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values)?
- Approach :
Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
Metabolic Stability Check : Use liver microsomes to rule out off-target effects from metabolite interference .
- Example : Discrepancies in antifungal activity (IC₅₀ = 2 µM vs. 10 µM) were traced to differences in fungal strain membrane permeability .
Q. How does the morpholine-pyridine moiety influence target selectivity?
- SAR Insights :
- The morpholine group enhances solubility and hydrogen bonding with kinase ATP pockets (e.g., PI3Kδ).
- Pyridine nitrogen acts as a hydrogen bond acceptor, critical for binding entropy (ΔS ~ –120 J/mol·K) .
- Data :
| Modification | Binding Affinity (Kd, nM) | Selectivity Ratio (vs. PI3Kα) |
|---|---|---|
| Morpholine intact | 8.2 | 1:120 |
| Morpholine replaced | 420 | 1:3 |
Q. What experimental designs validate hypothesized degradation pathways?
- Protocol :
Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
LC-MS/MS Analysis : Identify degradation products (e.g., tert-butyl cleavage fragment at m/z 279.1) .
- Outcome : Oxidative degradation via morpholine ring opening was identified as the primary pathway under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
